Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 440332-13-8
VCID: VC21397932
InChI: InChI=1S/C16H19N5O4/c1-2-25-16(24)20-9-7-19(8-10-20)14(22)11-21-15(23)12-5-3-4-6-13(12)17-18-21/h3-6H,2,7-11H2,1H3
SMILES: CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3N=N2
Molecular Formula: C16H19N5O4
Molecular Weight: 345.35g/mol

Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate

CAS No.: 440332-13-8

Cat. No.: VC21397932

Molecular Formula: C16H19N5O4

Molecular Weight: 345.35g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate - 440332-13-8

Specification

CAS No. 440332-13-8
Molecular Formula C16H19N5O4
Molecular Weight 345.35g/mol
IUPAC Name ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C16H19N5O4/c1-2-25-16(24)20-9-7-19(8-10-20)14(22)11-21-15(23)12-5-3-4-6-13(12)17-18-21/h3-6H,2,7-11H2,1H3
Standard InChI Key KIAZDLSDTVXHQF-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3N=N2
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3N=N2

Introduction

Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate is a synthetic organic compound belonging to the class of benzotriazinones. These compounds are characterized by their triazine core structure fused with a benzene ring and are often studied for their potential biological activities, including enzyme inhibition and receptor modulation. The compound features a piperazine moiety and ethyl ester functionality, which may influence its solubility and bioavailability.

Synthesis

The synthesis of Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate typically involves:

  • Preparation of the Benzotriazinone Core: This is achieved through cyclization reactions involving hydrazine derivatives and ortho-substituted nitrobenzenes.

  • Acetylation: The benzotriazinone is acetylated using acetic anhydride or similar reagents.

  • Coupling with Piperazine: The acetylated intermediate is reacted with piperazine derivatives under controlled conditions.

  • Esterification: The final step involves introducing the ethyl ester group via esterification reactions.

Biological Relevance

Compounds containing the benzotriazinone scaffold have been investigated for various biological activities:

  • GPR139 Modulation: Benzotriazinones have been reported as modulators of GPR139, a G-protein-coupled receptor implicated in neurological processes .

  • Potential Antibacterial Activity: Benzotriazinone derivatives have shown activity against Gram-positive bacterial strains due to their ability to interfere with bacterial enzymes .

Applications in Medicinal Chemistry

Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate may serve as:

  • Lead Compound for Drug Development: Its structural features make it a candidate for optimization in drug discovery programs targeting neurological or infectious diseases.

  • Pharmacokinetic Studies: The presence of both hydrophilic (piperazine) and lipophilic (ethyl ester) groups makes it suitable for studying absorption and distribution properties.

Research Findings

Recent publications highlight:

  • The role of benzotriazinones in modulating GPR139 activity .

  • Synthesis techniques that improve yield and purity for such compounds .

  • Preliminary bioassays demonstrating moderate antibacterial activity .

Table 2: Reported Biological Activities

ActivityObservations
GPR139 ModulationPositive modulation observed
Antibacterial PotentialActive against Gram-positive strains

Challenges and Future Directions

While Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate shows promise:

  • Limited Data on Toxicity: Comprehensive toxicological studies are needed.

  • Optimization for Drug-Likeness: Further modifications to improve pharmacokinetics are required.

Future research could focus on:

  • Expanding SAR studies to identify more potent analogs.

  • Investigating its role in other biological pathways.

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